molecular formula C14H11ClN4O2S B2721820 8-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide CAS No. 951928-03-3

8-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide

Cat. No.: B2721820
CAS No.: 951928-03-3
M. Wt: 334.78
InChI Key: GBDJTBWAINBBDQ-UHFFFAOYSA-N
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Description

8-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a quinoline core, a thiadiazole ring, and a carboxamide group, contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide (CS2) and subsequent cyclization.

    Coupling of the Thiadiazole and Quinoline Derivatives: The final step involves coupling the thiadiazole derivative with the chlorinated quinoline core in the presence of a base such as triethylamine (TEA) to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

8-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

8-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Pharmacology: Studies focus on its mechanism of action, pharmacokinetics, and pharmacodynamics.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 8-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-chloro-4-hydroxyquinoline-3-carboxamide: Lacks the thiadiazole ring, which may result in different biological activity.

    N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide: Lacks the chloro group, which may affect its reactivity and binding affinity.

    8-chloro-N-(1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide: Lacks the ethyl group, which may influence its solubility and pharmacokinetics.

Uniqueness

The presence of both the chloro group and the thiadiazole ring in 8-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxyquinoline-3-carboxamide contributes to its unique chemical and biological properties. These structural features enhance its ability to interact with a wide range of biological targets, making it a versatile compound for various scientific research applications.

Properties

IUPAC Name

8-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2S/c1-2-10-18-19-14(22-10)17-13(21)8-6-16-11-7(12(8)20)4-3-5-9(11)15/h3-6H,2H2,1H3,(H,16,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDJTBWAINBBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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